molecular formula C6H10N4O2 B1332795 Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate CAS No. 86152-46-7

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B1332795
CAS No.: 86152-46-7
M. Wt: 170.17 g/mol
InChI Key: NWORJPBMFMZKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethyl ester group attached to the 3-position of the triazole ring, which also bears an amino group at the 5-position. The molecular formula of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is C6H10N4O2, and it has a molecular weight of 170.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.

    1,2,4-Triazole: A core structure in many pharmaceuticals and agrochemicals.

    5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in energetic materials

Uniqueness

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is unique due to the presence of both an amino group and an ethyl ester group on the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWORJPBMFMZKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365898
Record name ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86152-46-7
Record name ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.